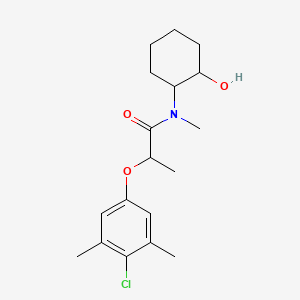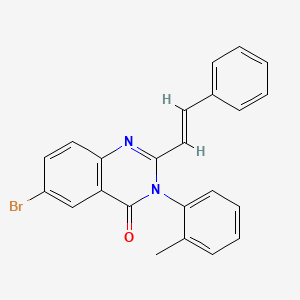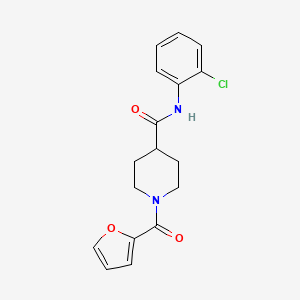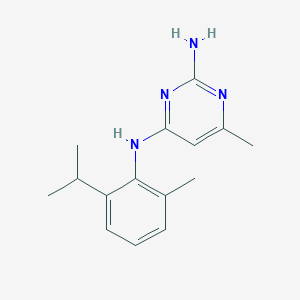![molecular formula C16H19N3O B5376089 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mécanisme D'action
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine exerts its effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of neuronal activity, leading to the regulation of pain and reward.
Biochemical and Physiological Effects:
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has a wide range of biochemical and physiological effects. It has been found to be a potent analgesic, with effects comparable to those of morphine. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has also been shown to have anti-inflammatory effects and to modulate immune function. In addition, 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been studied for its potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine is its potential for abuse and addiction. Careful consideration should be given to the use and handling of this compound in lab settings.
Orientations Futures
There are several potential future directions for research on 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine. One area of interest is the development of novel opioid receptor agonists that have improved efficacy and reduced side effects compared to currently available drugs. Another area of interest is the study of the role of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine in the regulation of immune function and inflammation. Finally, 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine may have potential applications in the treatment of psychiatric disorders, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with phenylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through a series of chromatographic techniques to obtain pure 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine.
Applications De Recherche Scientifique
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been extensively studied for its potential applications in scientific research. One of the primary uses of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine is in the study of opioid receptors. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been found to be a potent and selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has also been studied for its potential applications in the treatment of drug addiction and withdrawal.
Propriétés
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-10-15(18-17-12)16(20)19-9-5-8-14(11-19)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBBWVJGWADTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![3-(2-fluorophenyl)-5-(1H-imidazol-4-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5376030.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)


![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)

![(4aS*,8aR*)-6-(1H-pyrrol-2-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376092.png)
![2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5376093.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-indol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376095.png)
